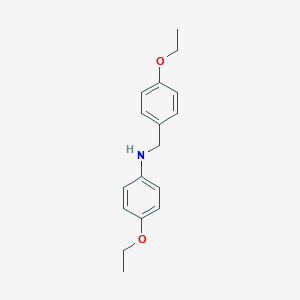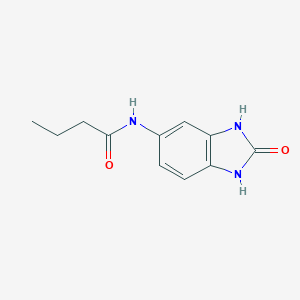![molecular formula C22H21FN4O2S B317250 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B317250.png)
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a fluorobenzyl sulfanyl group and a methylbenzyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of Substituents: The fluorobenzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.
Sulfur Incorporation: The sulfanyl group is introduced using thiolating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include purine metabolism and signal transduction pathways.
相似化合物的比较
Similar Compounds
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C22H21FN4O2S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H21FN4O2S/c1-14-6-4-5-7-16(14)12-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-13-15-8-10-17(23)11-9-15/h4-11H,12-13H2,1-3H3 |
InChI 键 |
PPVPPOBEGSFVGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C |
规范 SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2SCC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B317169.png)
![N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B317170.png)
![2-[(4,5-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B317171.png)
![N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B317173.png)

![2-[4-(cyclopropylmethoxy)-3-ethoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317180.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-(3-fluorobenzylidene)acetohydrazide](/img/structure/B317181.png)
![N-{4-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B317185.png)
![4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317186.png)
![isopropyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B317188.png)
![isopropyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B317189.png)
![PROPAN-2-YL 4-[(4Z)-4-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B317191.png)
![N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B317192.png)
